molecular formula C8H14O3 B3053702 Ethyl 3-methyl-4-oxopentanoate CAS No. 55424-74-3

Ethyl 3-methyl-4-oxopentanoate

Cat. No.: B3053702
CAS No.: 55424-74-3
M. Wt: 158.19 g/mol
InChI Key: HYMVBRIEVYRZIE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxopentanoate, also known as Ethyl isobutyrylacetate, is an organic compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 and is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The linear formula for this compound is (CH3)2CHCOCH2COOC2H5 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.98 g/mL at 25 °C . The compound has a refractive index of n20/D 1.425 .

Scientific Research Applications

1. Polymerization Processes

Ethyl 3-methyl-4-oxopentanoate has been studied for its role in polymerization processes. Lochmann and Trekoval (1981) investigated its use in the anionic polymerization of methacrylates, revealing its potential in initiating rapid polymerization reactions (Lochmann & Trekoval, 1981).

2. Synthesis of Bicyclic Tetrahydropyrans

This compound is involved in the synthesis of bicyclic tetrahydropyrans. Elsworth and Willis (2008) demonstrated its application in creating stereogenic centers, crucial for developing complex organic molecules (Elsworth & Willis, 2008).

3. Preparation of Amino Esters

In the field of organic synthesis, this compound is used for preparing various amino esters. Mangelinckx et al. (2005) explored its condensation with primary amines, leading to the production of ethyl 4-imino-3-amino-2-pentenoates, which are significant in organic chemistry (Mangelinckx et al., 2005).

4. Organoleptic Properties in Perfumery

The compound's role in the fragrance industry has been studied by Snowden et al. (2005), who examined the organoleptic properties of various derivatives, highlighting its potential in creating new perfumery ingredients (Snowden et al., 2005).

5. Biofuel Research

Ghosh et al. (2018) investigated ethyl levulinate (ethyl 4-oxopentanoate) as a biofuel, examining its combustion kinetics and potential as a liquid fuel candidate derived from lignocellulosic biomass (Ghosh et al., 2018).

6. Pancreatic Islet Studies

In biomedical research, Hutton, Sener, and Malaisse (1979) studied the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, contributing to our understanding of cellular metabolism in pancreatic tissues (Hutton et al., 1979).

Safety and Hazards

Ethyl 3-methyl-4-oxopentanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin and eye irritation . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Ethyl 3-methyl-4-oxopentanoate, also known as Ethyl isobutyrylacetate , is a complex organic compound. The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Biochemical Pathways

For instance, 3-oxopentanoate, a compound structurally similar to this compound, has been identified as a potential intermediate in novel biosynthetic pathways . .

Properties

IUPAC Name

ethyl 3-methyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMVBRIEVYRZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564859
Record name Ethyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55424-74-3
Record name Ethyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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